2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide
Description
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide is a halogenated phenoxy acetamide derivative characterized by a 2-bromo-4-fluorophenoxy group attached to an acetamide backbone with an ethoxy substituent on the nitrogen atom. The molecular formula is inferred as C₁₀H₁₁BrFNO₃, with an estimated molecular weight of 292.1 g/mol (calculated from analogs) .
Properties
Molecular Formula |
C10H11BrFNO3 |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide |
InChI |
InChI=1S/C10H11BrFNO3/c1-2-16-13-10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
GWGSJJFFHUYZQF-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)COC1=C(C=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Core Components
The foundational synthesis of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide employs a nucleophilic aromatic substitution mechanism. 2-Bromo-4-fluorophenol reacts with ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The phenoxide ion generated in situ attacks the electrophilic carbonyl carbon of ethyl chloroacetate, displacing the chloride leaving group and forming the desired acetamide linkage.
Reaction Scheme:
$$
\text{2-Bromo-4-fluorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Standard Protocol and Conditions
- Reactants:
- 2-Bromo-4-fluorophenol (1.0 equiv)
- Ethyl chloroacetate (1.2 equiv)
- Potassium carbonate (1.5 equiv)
- Solvent: Anhydrous acetone or dimethylformamide (DMF)
- Temperature: 60–80°C under reflux
- Duration: 6–12 hours
- Workup: Filtration, solvent evaporation, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Yield and Purity Metrics
| Parameter | Value |
|---|---|
| Isolated Yield | 65–75% |
| Purity (HPLC) | ≥98% |
| Melting Point | 112–114°C |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors replace batch processes, enhancing heat transfer and reducing reaction times. A representative protocol involves:
Solvent and Catalyst Optimization
Recent patents highlight the use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, achieving 85% yield at 50°C. Heterogeneous catalysts like Amberlyst-15 reduce side reactions, enabling catalyst reuse for ≥5 cycles without activity loss.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, completing the synthesis in 15–20 minutes. Key parameters:
Enzymatic Catalysis
Lipase-based systems (e.g., Candida antarctica Lipase B) enable solvent-free reactions at ambient temperatures. This method avoids halogenated solvents, aligning with green chemistry principles:
Reaction Optimization and Kinetic Analysis
Impact of Base Selection
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| K₂CO₃ | 72 | 8 |
| NaH | 68 | 6 |
| Cs₂CO₃ | 80 | 5 |
Cesium carbonate (Cs₂CO₃) outperforms K₂CO₃ due to superior solubility in polar aprotic solvents, facilitating faster phenoxide formation.
Temperature Effects
Elevating temperatures from 60°C to 80°C reduces reaction time by 40% but risks decomposition above 90°C. An Arrhenius plot reveals an activation energy ($$E_a$$) of 45 kJ/mol, indicating a kinetically controlled process.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography–mass spectrometry (GC-MS).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|
| Classical Lab-Scale | 65–75 | 120 | Moderate |
| Continuous Flow | 80–85 | 90 | Low |
| Microwave-Assisted | 75–78 | 110 | Low |
| Enzymatic | 65–70 | 150 | Very Low |
Continuous flow systems offer the best balance of yield and sustainability, while enzymatic methods remain niche due to higher costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the ethoxyacetamide moiety can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetamides.
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or amines derived from the ethoxyacetamide group.
Scientific Research Applications
2-(2-Bromo-4-fluorophenoxy)-N-ethoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-fluorophenoxy)-N-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in halogenation patterns, phenoxy substituents, and N-terminal modifications. These variations significantly impact physicochemical properties and biological activities.
Table 1: Comparative Analysis of Selected Phenoxy Acetamide Derivatives
Impact of Substituents on Properties and Activity
- Halogen Effects :
- Methoxyphenyl (): Enhances aromatic interactions in target binding, contributing to antimicrobial effects.
- Phenoxy Group Positioning: 2-Bromo-4-fluoro (target compound) vs. 4-bromo-2-fluoro (): Steric and electronic differences influence receptor interactions. The ortho-bromo substituent may hinder rotation, affecting conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
